2-Bromocyclohexanol
Overview
Description
- 2-Bromocyclohexanol is an organic compound with the molecular formula C<sub>6</sub>H<sub>11</sub>BrO . It is a colorless liquid with a characteristic odor.
- The compound contains a bromine atom attached to a cyclohexane ring, which makes it an interesting building block for various chemical reactions.
Synthesis Analysis
- One common method to synthesize 2-bromocyclohexanol is through the bromination of cyclohexanol . Bromine is added across the double bond of cyclohexanol, resulting in the formation of 2-bromocyclohexanol.
Molecular Structure Analysis
- The molecular formula of 2-bromocyclohexanol is C<sub>6</sub>H<sub>11</sub>BrO .
- It exists as a racemic mixture of cis and trans isomers.
Chemical Reactions Analysis
- Bromination : 2-bromocyclohexanol can be synthesized by adding bromine to cyclohexanol. The reaction proceeds via electrophilic addition across the double bond.
Physical And Chemical Properties Analysis
- Density : 1.5±0.1 g/cm³
- Boiling Point : 225.5±33.0 °C at 760 mmHg
- Flash Point : 90.2±25.4 °C
- Solubility : Soluble in organic solvents like dichloromethane.
Scientific Research Applications
Synthesis Applications
2-Bromocyclohexanol serves as a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of dibenzothiophene derivatives through conjugate addition and annulation reactions, showcasing its versatility in constructing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Sun, Wang, & Prins, 2008). Furthermore, its derivatives have been explored for the synthesis of substituted resorcinol monomethyl ethers, highlighting its role in the formation of compounds with varied substitution patterns that could have applications in dye and pigment industry, as well as in the development of pharmaceuticals (Shao & Clive, 2015).
Conformational and Mechanistic Insights
Research on 2-Bromocyclohexanol and its derivatives provides valuable conformational and mechanistic insights. Studies on the long-range coupling in 2-bromocyclohexanone, a related compound, offer a deeper understanding of molecular conformations and their influence on spin-spin coupling, which is critical for interpreting NMR spectra and understanding molecular dynamics (Coelho, Freitas, Tormena, & Rittner, 2009). Additionally, the study of intramolecular hydrogen bonding and conformational stability in halocyclohexanols provides insights into the factors that influence molecular structure and stability, which is crucial for the design of new molecules with desired properties (Fujimoto, Takeoka, & Kozima, 1970).
Enzymatic and Chemo-Enzymatic Transformations
2-Bromocyclohexanol and its derivatives have also been studied in the context of enzymatic and chemo-enzymatic transformations. For instance, the kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification demonstrates the potential of enzymatic methods to selectively modify and resolve chiral compounds, which is of significant interest in the production of enantiomerically pure pharmaceuticals (Noheda, García, Pozuelo, & Herradón, 1996).
Safety And Hazards
- Not classified as hazardous.
- Avoid inhalation, skin contact, and eye contact.
- In case of ingestion, consult a doctor.
Future Directions
- Further research could explore the use of 2-bromocyclohexanol as a building block for more complex organic molecules.
- Investigate its reactivity in various reactions and potential applications in synthesis.
Remember to consult relevant scientific literature for more detailed information. 🌟
properties
IUPAC Name |
2-bromocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCLCZHZXKWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclohexanol | |
CAS RN |
2425-33-4 | |
Record name | Cyclohexanol, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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